

1-(4-Nitrophenyl)-1h-tetrazole CAS number 14213-11-7 properties

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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)-1h-tetrazole

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An In-Depth Technical Guide to 1-(4-Nitrophenyl)-1H-tetrazole

CAS Number: 14213-11-7

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of **1-(4-Nitrophenyl)-1H-tetrazole**, a heterocyclic compound of interest to researchers in medicinal chemistry, materials science, and chemical synthesis.

Core Properties

1-(4-Nitrophenyl)-1H-tetrazole is a solid, crystalline compound with the chemical formula $C_7H_5N_5O_2$ and a molecular weight of approximately 191.15 g/mol ^{[1][2]} Its structure consists of a tetrazole ring substituted with a p-nitrophenyl group.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₅ N ₅ O ₂	[1][2]
Molecular Weight	191.15 g/mol	[1]
Appearance	White to pale yellow crystalline solid	
Melting Point	218-219 °C	[3]
CAS Number	14213-11-7	[1][2]
IUPAC Name	1-(4-nitrophenyl)-1H-tetrazole	[1]

Spectral Data

Spectrum Type	Key Peaks/Signals
¹ H NMR	Signals corresponding to the aromatic protons of the nitrophenyl group.
¹³ C NMR	Resonances for the carbon atoms in both the tetrazole and nitrophenyl rings.
Infrared (IR)	Characteristic peaks for N-O stretching of the nitro group, C=N stretching of the tetrazole ring, and aromatic C-H stretching.

Crystallographic Data

A crystal structure for **1-(4-Nitrophenyl)-1H-tetrazole** is available in the Crystallography Open Database (COD) under the number 7237193. The compound crystallizes in the P 1 21/c 1 space group.[1]

Crystal System	Monoclinic
Space Group	P 1 21/c 1
Unit Cell Dimensions	a = 7.2094 Å, b = 7.7337 Å, c = 14.2011 Å, α = 90°, β = 93.215°, γ = 90°

Synthesis of 1-(4-Nitrophenyl)-1H-tetrazole

The synthesis of 1-substituted-1H-tetrazoles can be achieved through the reaction of a primary amine with triethyl orthoformate and sodium azide.^[3]^[4]

General Reaction Scheme

Caption: General synthesis scheme for **1-(4-Nitrophenyl)-1H-tetrazole**.

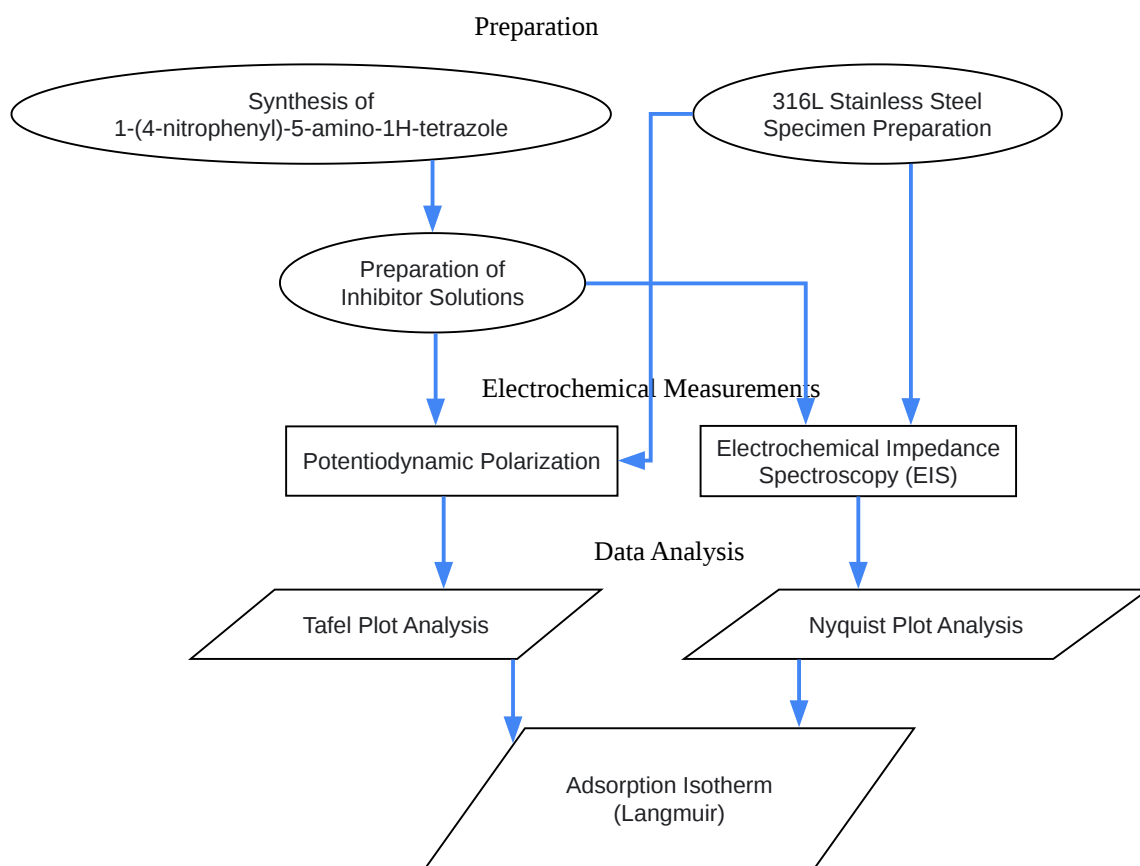
Experimental Protocol

To a suspension of p-nitroaniline and sodium azide in triethyl orthoformate, glacial acetic acid is added. The reaction mixture is then heated. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and can be further purified by recrystallization.

Application as a Corrosion Inhibitor

While specific biological signaling pathways for **1-(4-Nitrophenyl)-1H-tetrazole** are not extensively documented, a closely related compound, 1-(4-nitrophenyl)-5-amino-1H-tetrazole, has been synthesized and studied as a corrosion inhibitor for 316L stainless steel in acidic environments.^[5]^[6] The following sections detail the experimental protocol for this application.

Experimental Workflow for Corrosion Inhibition Studies



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Caption: Experimental workflow for evaluating corrosion inhibition.

Detailed Methodologies for Corrosion Inhibition Experiments

3.2.1. Synthesis of 1-(4-nitrophenyl)-5-amino-1H-tetrazole

The synthesis follows a similar procedure to the unsubstituted analog, starting from 4-nitroaniline.

3.2.2. Preparation of Test Specimens and Solutions

- Specimens: 316L stainless steel coupons are mechanically polished, degreased with a suitable solvent like acetone, rinsed with distilled water, and dried.
- Solutions: A corrosive medium, typically 0.5 M H₂SO₄, is prepared. Various concentrations of the inhibitor, 1-(4-nitrophenyl)-5-amino-1H-tetrazole, are dissolved in the acidic solution.

3.2.3. Electrochemical Measurements

Electrochemical experiments are conducted using a three-electrode cell setup, with the stainless steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

- Potentiodynamic Polarization: The potential of the working electrode is scanned from a cathodic potential to an anodic potential at a slow scan rate. The resulting current is measured to generate Tafel plots. From these plots, corrosion potential (E_{corr}), corrosion current density (i_{corr}), and Tafel slopes (β_a and β_c) are determined. The inhibition efficiency (IE%) is calculated using the following equation:

$$\text{IE\%} = [(i_{\text{corr}}(\text{blank}) - i_{\text{corr}}(\text{inh})) / i_{\text{corr}}(\text{blank})] * 100$$

where $i_{\text{corr}}(\text{blank})$ and $i_{\text{corr}}(\text{inh})$ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

- Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the open circuit potential (OCP) over a range of frequencies. The data is presented as Nyquist plots. The charge transfer resistance (R_{ct}) is determined from these plots, and the inhibition efficiency is calculated as:

$$\text{IE\%} = [(R_{\text{ct}}(\text{inh}) - R_{\text{ct}}(\text{blank})) / R_{\text{ct}}(\text{inh})] * 100$$

where $R_{\text{ct}}(\text{inh})$ and $R_{\text{ct}}(\text{blank})$ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Quantitative Data from Corrosion Inhibition Studies

The following table summarizes typical data obtained from potentiodynamic polarization and EIS measurements for 1-(4-nitrophenyl)-5-amino-1H-tetrazole.

Inhibitor Conc. (mM)	i _{corr} (μA/cm ²)	IE% (Polarization)	R _{ct} (Ω cm ²)	IE% (EIS)
0 (Blank)	250	-	50	-
0.1	120	52.0	110	54.5
0.5	60	76.0	250	80.0
1.0	30	88.0	480	89.6
5.0	15	94.0	950	94.7

Conclusion

1-(4-Nitrophenyl)-1H-tetrazole is a readily synthesizable compound with potential applications in various fields. The detailed study of its amino-substituted analog as a corrosion inhibitor demonstrates a practical application for this class of compounds and provides a robust experimental framework for further investigation. The high inhibition efficiencies observed suggest that tetrazole derivatives are promising candidates for the development of new anti-corrosion agents. Further research into the biological activities of **1-(4-Nitrophenyl)-1H-tetrazole** and its derivatives may reveal additional therapeutic or industrial applications.

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